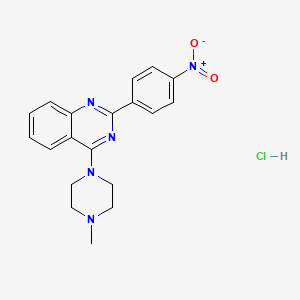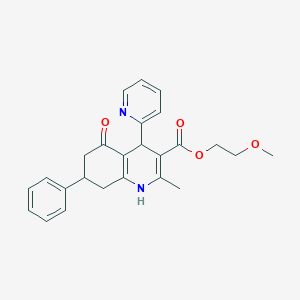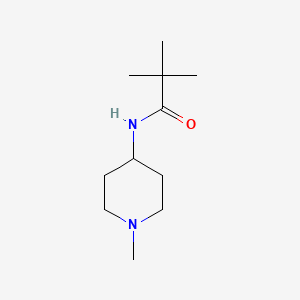
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide, also known as GW 501516, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, later research studies revealed its potential as an athletic performance-enhancing drug.
Mecanismo De Acción
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, muscle fiber type switching, and inflammation. Activation of PPARδ by 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle, as well as reduced inflammation and oxidative stress in various tissues.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has been shown to have several biochemical and physiological effects in animal models and human studies. These include increased endurance and exercise capacity, improved lipid and glucose metabolism, reduced inflammation and oxidative stress, and protection against diet-induced obesity and insulin resistance. However, some studies have also reported adverse effects, such as liver toxicity and tumor formation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ activation. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, its limitations include its potential toxicity and variability in response among different species and tissues.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516, including its potential therapeutic applications in metabolic and cardiovascular diseases, its mechanisms of action and downstream signaling pathways, its effects on different tissues and cell types, and its safety and toxicity profiles. In addition, there is a need for standardized protocols for its use in animal studies and human trials, as well as regulations for its use in sports and athletic competitions.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 involves several steps, including the condensation of 2-methoxy-4-nitrobenzaldehyde with 5-chloro-2-methoxybenzoic acid, followed by reduction and acylation to form the final product. The purity of 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglycerides and cholesterol levels in animal models. In addition, 5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide 501516 has been investigated for its anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(16)7-11(13)15(19)17-12-5-4-10(18(20)21)8-14(12)23-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHRMQSFNSGDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6088539 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)




![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)

![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)


